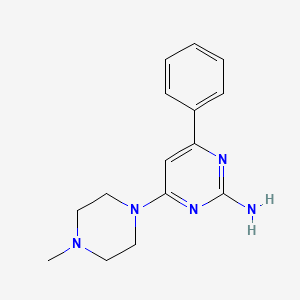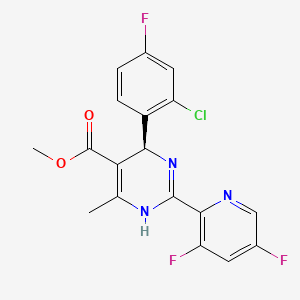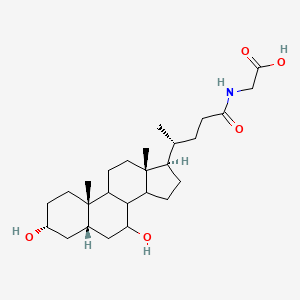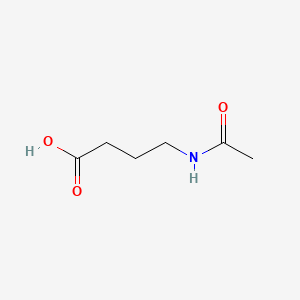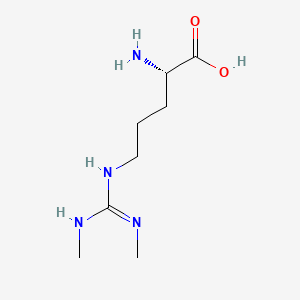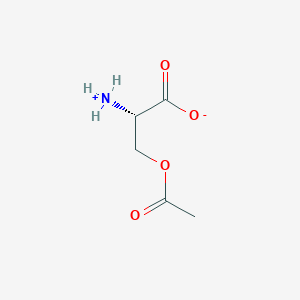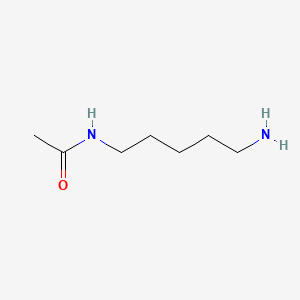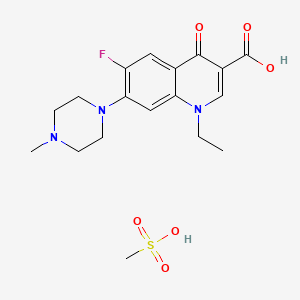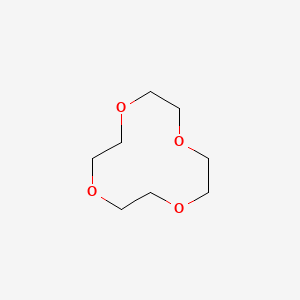
1,4,7,10-Tetraoxacyclododecane
Vue d'ensemble
Description
1,4,7,10-Tetraoxacyclododecane, also known as 12-Crown-4, is a crown ether with the formula C8H16O4 . It is used as a starting material to produce macrocyclic polyamine metal-complexing agents . It has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope .
Synthesis Analysis
The synthesis of 1,4,7,10-Tetraoxacyclododecane involves several steps . It reacts regioselectively in acid solution with several chloroformates to give 1,7-diprotected derivatives which could be alkylated and deprotected to afford 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes . Another method involves using easily available diphenylsulfonium triflate as a key annulation reagent .Molecular Structure Analysis
The molecular structure of 1,4,7,10-Tetraoxacyclododecane has been analyzed through X-ray crystallographic analysis . The central Gd(III) ion is ten-fold coordinated by four O atoms from the 1,4,7,10-tetraoxacyclododecane crown ether ligand, and six oxygen atoms from three bidentate coordinating nitrate groups .Chemical Reactions Analysis
1,4,7,10-Tetraoxacyclododecane has been found to dissolve sodium, forming stable and highly concentrated blue metal anion solutions in the presence of added lithium chloride . It has also been used to complex a variety of metal ions, which has driven research into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle to create functional, targeted, and dual-modal imaging agents .Physical And Chemical Properties Analysis
Sodium was found to dissolve in 1,4,7,10-tetraoxacyclododecane forming stable and highly concentrated blue metal anion solutions in the presence of added lithium chloride, while potassium, rubidium, and caesium form metastable blue solutions .Applications De Recherche Scientifique
-
Crystallography
- Summary of Application : 1,4,7,10-Tetraoxacyclododecane is used in the field of crystallography. It was used in the synthesis of a gadolinium(III) complex, which was then analyzed using X-ray crystallography .
- Methods of Application : The crystal structure of the gadolinium(III) complex was determined using a Bruker SMART diffractometer with Mo K α radiation . The crystallographic data and atomic coordinates were collected and analyzed .
- Results : The crystal structure of the gadolinium(III) complex was successfully determined. The crystal was monoclinic, with a cell volume of 1578.2 (4) ų .
-
Biomedical Imaging
- Summary of Application : 1,4,7,10-Tetraoxacyclododecane, also known as DOTA, has made a significant impact on the field of diagnostic imaging .
- Methods of Application : DOTA is used to complex a variety of metal ions and can be modified for different disease states . It has been used with the lanthanide series of metals, such as gadolinium for MRI, europium and terbium for fluorescence, and neodymium for near infra-red imaging .
- Results : DOTA has significantly impacted all of the major imaging modalities, including Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging .
-
Synthesis of Cesium Pentaiodide
- Summary of Application : 1,4,7,10-Tetraoxacyclododecane is used in the synthesis of cesium pentaiodide, a compound with antimicrobial properties .
- Methods of Application : The compound was prepared by dissolving CsI and I2 in a mixture of ethanol and methanol at room temperature .
- Results : The resulting compound, (1,4,7,10-tetraoxacyclododecane-κ4O,O′,O′′,O′′′)cesium(I) pentaiodide, showed antimicrobial properties .
-
Lithium Ionophore
- Summary of Application : 1,4,7,10-Tetraoxacyclododecane, also known as 12-Crown-4, is specific for the lithium cation .
- Methods of Application : It can be synthesized using a modified Williamson ether synthesis, using LiClO4 as a templating cation .
- Results : The resulting compound, 12-Crown-4, is a cyclic tetramer of ethylene oxide which is specific for the lithium cation .
-
Synthesis of Ethylene Oxide
- Summary of Application : 1,4,7,10-Tetraoxacyclododecane, also known as 12-Crown-4, is a cyclic tetramer of ethylene oxide .
- Methods of Application : 12-Crown-4 can be synthesized using a modified Williamson ether synthesis, using LiClO4 as a templating cation . It also forms from the cyclic oligomerization of ethylene oxide in the presence of gaseous boron trifluoride .
- Results : The resulting compound, 12-Crown-4, is a cyclic tetramer of ethylene oxide which is specific for the lithium cation .
-
Antimicrobial Properties
- Summary of Application : 1,4,7,10-Tetraoxacyclododecane is used in the synthesis of a cesium pentaiodide compound with antimicrobial properties .
- Methods of Application : The compound was prepared by dissolving CsI and I2 in a mixture of ethanol and methanol at room temperature .
- Results : The resulting compound, (1,4,7,10-tetraoxacyclododecane-κ4O,O′,O′′,O′′′)cesium(I) pentaiodide, showed antimicrobial properties .
Safety And Hazards
Orientations Futures
The primary use of 1,4,7,10-Tetraoxacyclododecane has been with the lanthanide series of metals, gadolinium for MRI, europium and terbium for fluorescence, and neodymium for near infra-red imaging . The ease with which it can be conjugated to peptides has given rise to targeted imaging agents seen in the PET, SPECT, and radiotherapy fields . This suggests that future research may continue to explore its use in diagnostic imaging and other medical applications.
Propriétés
IUPAC Name |
1,4,7,10-tetraoxacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQZRZQVBFHBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059780 | |
| Record name | 1,4,7,10-Tetraoxacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10-Tetraoxacyclododecane | |
CAS RN |
294-93-9 | |
| Record name | 12-Crown-4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7,10-Tetraoxacyclododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7,10-Tetraoxacyclododecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4,7,10-Tetraoxacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10-tetraoxacyclododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,7,10-TETRAOXACYCLODODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6069P2C2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



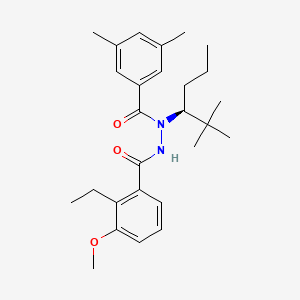
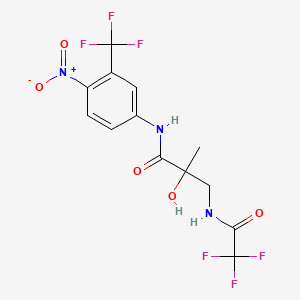
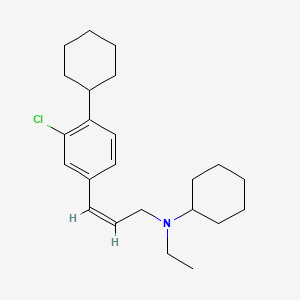
![N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide](/img/structure/B1663841.png)
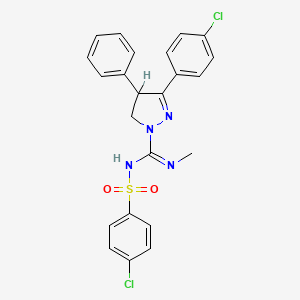
![1-(4-methoxyphenyl)-N-[4-(propan-2-yl)benzyl]-1H-benzimidazol-5-amine](/img/structure/B1663846.png)
